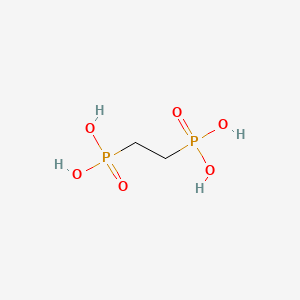

1,2-Ethylenediphosphonic acid

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 40837. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2-phosphonoethylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8O6P2/c3-9(4,5)1-2-10(6,7)8/h1-2H2,(H2,3,4,5)(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYJLPCAKKYOLGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CP(=O)(O)O)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8O6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70210391 | |

| Record name | Phosphonic acid, 1,2-ethanediylbis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70210391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6145-31-9 | |

| Record name | Ethylenediphosphonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6145-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonic acid, 1,2-ethanediylbis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006145319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Ethylenediphosphonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40837 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphonic acid, 1,2-ethanediylbis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70210391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Ethylenediphosphonic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1,2-Ethylenediphosphonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis routes and underlying mechanisms for 1,2-ethylenediphosphonic acid, a molecule of significant interest in various scientific and therapeutic fields. This document details experimental protocols, presents quantitative data for comparative analysis, and visualizes reaction pathways to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

This compound, also known as ethane-1,2-diylbis(phosphonic acid), is an organophosphorus compound characterized by a two-carbon bridge connecting two phosphonic acid groups. Its strong chelating properties and structural similarity to pyrophosphate have led to its investigation in diverse applications, including as a bone resorption inhibitor and in materials science. This guide focuses on the prevalent synthetic methodologies for its preparation.

Primary Synthesis Route: Michaelis-Arbuzov Reaction and Subsequent Hydrolysis

The most common and well-established method for synthesizing this compound involves a two-step process: the Michaelis-Arbuzov reaction to form a tetraalkyl ethylenediphosphonate intermediate, followed by acidic hydrolysis to yield the final diacid.

Step 1: Synthesis of Tetraethyl Ethane-1,2-diylbis(phosphonate) via Michaelis-Arbuzov Reaction

The initial step involves the reaction of a 1,2-dihaloethane, typically 1,2-dibromoethane or 1,2-dichloroethane, with a trialkyl phosphite, most commonly triethyl phosphite. This reaction proceeds via a classic Michaelis-Arbuzov mechanism.[1]

Reaction:

Br-CH₂-CH₂-Br + 2 P(OEt)₃ → (EtO)₂P(O)-CH₂-CH₂-P(O)(OEt)₂ + 2 EtBr

Mechanism:

The reaction is initiated by the nucleophilic attack of the phosphorus atom in triethyl phosphite on one of the electrophilic carbon atoms of 1,2-dibromoethane. This forms a phosphonium salt intermediate. Subsequently, a bromide ion attacks one of the ethyl groups on the phosphonium salt in an SN2 reaction, leading to the formation of the phosphonate ester and bromoethane. This process is then repeated on the other side of the ethylene bridge.[1]

Step 2: Hydrolysis of Tetraethyl Ethane-1,2-diylbis(phosphonate)

The tetraester intermediate is then hydrolyzed, typically using a strong acid such as hydrochloric acid, to yield this compound. This step involves the cleavage of the four ethyl ester groups.[2]

Reaction:

(EtO)₂P(O)-CH₂-CH₂-P(O)(OEt)₂ + 4 H₂O --(HCl)--> (HO)₂P(O)-CH₂-CH₂-P(O)(OH)₂ + 4 EtOH

Mechanism:

The hydrolysis of phosphonate esters in acidic conditions proceeds through the protonation of the phosphoryl oxygen, which increases the electrophilicity of the phosphorus atom. A water molecule then acts as a nucleophile, attacking the phosphorus center and leading to the cleavage of the P-O-Et bond. This process is repeated for all four ester groups.[3]

Experimental Protocols & Data

While specific industrial protocols are proprietary, the following represents a general laboratory-scale procedure based on established chemical principles.

Protocol 1: Synthesis of Tetraethyl Ethane-1,2-diylbis(phosphonate)

-

Apparatus: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. The apparatus should be flame-dried and maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Reagents:

-

1,2-Dichloroethane (15.8 mL, 0.201 mol)[4]

-

Triethyl phosphite

-

-

Procedure:

-

The reaction is typically carried out at elevated temperatures, often at the reflux temperature of the solvent or the excess triethyl phosphite (around 150-160 °C).[5]

-

1,2-Dichloroethane is added dropwise to the heated triethyl phosphite.

-

The reaction progress can be monitored by observing the cessation of ethyl chloride evolution or by techniques such as ³¹P NMR spectroscopy.

-

After the reaction is complete, excess triethyl phosphite is removed by vacuum distillation.

-

The resulting crude tetraethyl ethane-1,2-diylbis(phosphonate) can be purified by further vacuum distillation.

-

Protocol 2: Hydrolysis to this compound

-

Apparatus: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Reagents:

-

Tetraethyl ethane-1,2-diylbis(phosphonate)

-

Concentrated hydrochloric acid (excess)

-

-

Procedure:

-

The tetraester is refluxed with an excess of concentrated hydrochloric acid for several hours.[2]

-

The progress of the hydrolysis can be monitored by ³¹P NMR spectroscopy, observing the shift from the phosphonate ester peak to the phosphonic acid peak.

-

After completion, the excess hydrochloric acid and water are removed under reduced pressure.

-

The resulting crude this compound is then purified, typically by recrystallization from water or an aqueous alcohol mixture.

-

Quantitative Data Summary

| Synthesis Step | Reactants | Key Conditions | Typical Yield | Purity | Reference |

| Ester Formation | 1,2-Dichloroethane, Triethyl phosphite | Reflux, inert atmosphere | High | Product is often used directly | [4] |

| Hydrolysis | Tetraethyl ethane-1,2-diylbis(phosphonate), Conc. HCl | Reflux | High | >96% after recrystallization | [6] |

Alternative Synthesis Route: From Ethylene Glycol

An alternative, though less detailed in the literature, route involves the reaction of ethylene glycol with a phosphorus-containing reagent like phosphorus trichloride.

Proposed Reaction Pathway

The reaction of ethylene glycol with phosphorus trichloride is expected to initially form a cyclic phosphite intermediate, which could then undergo further reactions to form a P-C bond, though the direct formation of this compound from this reaction is not well-documented and may involve complex rearrangements. A more plausible, though indirect, route would be the conversion of ethylene glycol to 1,2-dichloroethane using PCl₃, which can then be used in the Michaelis-Arbuzov reaction as described above.[7][8]

Experimental Considerations

The direct reaction of ethylene glycol with phosphorus trichloride to form this compound is not a standard or well-characterized method. The primary product of the reaction between ethylene glycol and PCl₃ is 1,2-dichloroethane.[7][8] Therefore, this route would likely converge with the Michaelis-Arbuzov pathway.

Conclusion

The synthesis of this compound is most reliably achieved through a two-step process involving the Michaelis-Arbuzov reaction of a 1,2-dihaloethane with triethyl phosphite, followed by acidic hydrolysis of the resulting tetraester. This method is robust and provides good yields of the high-purity final product. While alternative routes have been proposed, they are less established and may involve more complex reaction pathways. For researchers and professionals requiring a dependable synthesis of this compound, the Michaelis-Arbuzov approach remains the method of choice. Further research into direct phosphonation methods could provide more efficient and atom-economical routes in the future.

References

- 1. jk-sci.com [jk-sci.com]

- 2. The Hydrolysis of Phosphinates and Phosphonates: A Review | MDPI [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. A Convenient Synthetic Protocol to 1,2-Bis(dialkylphosphino)ethanes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. scbt.com [scbt.com]

- 7. Reaction of Ethylene Glycol with PCl3 What happens when ethylene glycol .. [askfilo.com]

- 8. Reaction of Ethylene Glycol with Phosphorus Trichloride (PCl3) | Filo [askfilo.com]

An In-depth Technical Guide to the Physicochemical Properties of Ethane-1,2-diylbis(phosphonic acid)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethane-1,2-diylbis(phosphonic acid), a member of the bisphosphonate class of compounds, holds significant interest within the scientific and medical communities. Its structural similarity to endogenous pyrophosphate allows it to chelate divalent metal ions and adsorb to bone mineral surfaces. This unique characteristic forms the basis of its therapeutic applications, primarily in the treatment of bone disorders. This technical guide provides a comprehensive overview of the core physicochemical properties of ethane-1,2-diylbis(phosphonic acid), offering valuable data and experimental insights for researchers and professionals in drug development.

Chemical Identity and Structure

IUPAC Name: (Ethane-1,2-diyl)bis(phosphonic acid) Synonyms: 1,2-Ethylenediphosphonic acid, EDPA CAS Number: 6145-31-9 Molecular Formula: C₂H₈O₆P₂ Molecular Weight: 190.03 g/mol [1] Chemical Structure:

Caption: 2D structure of ethane-1,2-diylbis(phosphonic acid).

Physicochemical Properties

A summary of the key physicochemical properties of ethane-1,2-diylbis(phosphonic acid) is presented in the table below. These parameters are crucial for understanding the compound's behavior in both chemical and biological systems.

| Property | Value | Reference/Method |

| Molecular Weight | 190.03 g/mol | [1] |

| Melting Point | 217-221 °C | [2] |

| pKa Values | pKa₁: <2, pKa₂: ~2.5, pKa₃: ~7.0, pKa₄: ~10.5 | Potentiometric Titration (estimated) |

| Water Solubility | High (qualitative) | General observation for small phosphonic acids |

| LogP (calculated) | -3.4 | [1] |

Acidity (pKa)

Solubility

Ethane-1,2-diylbis(phosphonic acid) is expected to be highly soluble in water due to the presence of two polar phosphonic acid groups, which can engage in extensive hydrogen bonding with water molecules.[6] Its solubility is pH-dependent, increasing significantly at higher pH values as the phosphonic acid groups deprotonate to form more soluble anionic species.[6] Conversely, its solubility in nonpolar organic solvents is expected to be low.

Stability

The P-C bond in phosphonates is generally stable to hydrolysis.[6] Ethane-1,2-diylbis(phosphonic acid) is therefore expected to be chemically stable in aqueous solutions under normal conditions. However, stability can be affected by factors such as pH and temperature. At elevated temperatures, thermal decomposition may occur, though specific data for this compound is limited.[7]

Biological Activity and Signaling Pathways

Ethane-1,2-diylbis(phosphonic acid) belongs to the bisphosphonate class of drugs, which are well-known for their effects on bone metabolism. The primary mechanism of action for nitrogen-containing bisphosphonates is the inhibition of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[3][8] This pathway is crucial for the post-translational modification (prenylation) of small GTPases, which are essential for osteoclast function and survival. By inhibiting FPPS, bisphosphonates disrupt these processes, leading to osteoclast apoptosis and a reduction in bone resorption.[1][9][10]

While ethane-1,2-diylbis(phosphonic acid) is a non-nitrogen-containing bisphosphonate, it is still believed to exert its effects on osteoclasts, albeit through a different mechanism. Non-nitrogen-containing bisphosphonates are metabolized by osteoclasts into non-hydrolyzable ATP analogs that accumulate within the cell, inducing apoptosis.[11]

Caption: Signaling pathway of nitrogen-containing bisphosphonates in osteoclasts.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of the physicochemical properties of ethane-1,2-diylbis(phosphonic acid).

Synthesis and Purification

A common method for the synthesis of ethane-1,2-diylbis(phosphonic acid) involves the hydrolysis of its corresponding tetraester, tetraethyl ethane-1,2-diylbis(phosphonate).[6][12]

Protocol: Synthesis via Hydrolysis

Caption: Workflow for the synthesis of ethane-1,2-diylbis(phosphonic acid).

-

Reaction Setup: Tetraethyl ethane-1,2-diylbis(phosphonate) is added to a round-bottom flask with a magnetic stir bar.

-

Hydrolysis: Concentrated hydrochloric acid is added, and the mixture is heated to reflux for several hours.

-

Work-up: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then dried under high vacuum.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.[13]

pKa Determination by Potentiometric Titration

Potentiometric titration is a precise method for determining the acid dissociation constants of a substance.[4][14]

Protocol: Potentiometric Titration

Caption: Workflow for pKa determination by potentiometric titration.

-

Preparation: A standard solution of ethane-1,2-diylbis(phosphonic acid) of known concentration is prepared in deionized water. A standardized solution of a strong base (e.g., NaOH) is also prepared.

-

Titration: The phosphonic acid solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. The NaOH solution is added incrementally from a burette, and the pH is recorded after each addition.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of NaOH added. The equivalence points are determined from the inflection points of the curve, often by analyzing the first and second derivatives. The pKa values correspond to the pH at the half-equivalence points.

Solubility Determination by Shake-Flask Method

The shake-flask method is a classic and reliable technique for determining the equilibrium solubility of a compound.

Protocol: Shake-Flask Solubility Assay

-

Preparation: An excess amount of solid ethane-1,2-diylbis(phosphonic acid) is added to a known volume of the desired solvent (e.g., water, buffer of a specific pH) in a sealed container.

-

Equilibration: The container is agitated (e.g., on a shaker) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as HPLC with a UV detector or, for non-chromophoric compounds, a universal detector like a charged aerosol detector (CAD) or by derivatization.

Conclusion

This technical guide has provided a detailed overview of the essential physicochemical properties of ethane-1,2-diylbis(phosphonic acid). While some experimental data, particularly for pKa, solubility, and specific biological activity, are not extensively reported in the literature for this specific compound, the information available for the broader class of bisphosphonates provides a strong foundation for understanding its behavior. The provided experimental protocols offer a starting point for researchers to generate more specific data for this promising molecule. Further investigation into its precise biological mechanisms and quantitative physicochemical parameters will be crucial for its continued development and application in the pharmaceutical field.

References

- 1. Bisphosphonates act directly on the osteoclast to induce caspase cleavage of mst1 kinase during apoptosis. A link between inhibition of the mevalonate pathway and regulation of an apoptosis-promoting kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ethane-1,2-diylbis(diphenylphosphine oxide) | C26H24O2P2 | CID 259102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and crystal structure of sodium (ethane-1,2-diyl)bis[(3-methoxypropyl)phosphinodithiolate] octahydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. "Potentiometric Determination of Acid Dissociation Constants (pKa) for " by Z Qiang and Craig D. Adams [digitalcommons.usu.edu]

- 5. Determination of pKa values of alendronate sodium in aqueous solution by piecewise linear regression based on acid-base potentiometric titration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Promotion of osteoclast survival and antagonism of bisphosphonate-induced osteoclast apoptosis by glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C2H8O6P2 | CID 80247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Frontiers | Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective [frontiersin.org]

- 9. Bisphosphonates promote apoptosis in murine osteoclasts in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dissociation of the pro-apoptotic effects of bisphosphonates on osteoclasts from their anti-apoptotic effects on osteoblasts/osteocytes with novel analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. {Ethane-1,2-diylbis[imino(2-oxoethane-2,1-diyl)]}bis(phosphonic acid) | C6H14N2O8P2 | CID 9547936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Ethane-1,2-diylbis(methylphosphinic acid) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Structural Architecture of 1,2-Ethylenediphosphonic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the crystal structure of 1,2-Ethylenediphosphonic acid, a compound of significant interest to researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, details experimental protocols for its synthesis and crystallization, and presents a visual representation of the experimental workflow.

Core Crystallographic Data

The crystal structure of the dianion of this compound, in a co-crystal with piperazine, has been determined by single-crystal X-ray diffraction. In this structure, the 1,2-ethylenediphosphonate dianion lies across a center of inversion. The anions are interconnected through O-H···O hydrogen bonds, forming a layered network.

| Parameter | Value |

| Chemical Formula | [C₂H₆O₆P₂]²⁻ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Hydrogen Bond Geometry | |

| O-H···O Distance | 2.562(3) Å |

| H···O Distance | 1.73 Å |

| O-H···O Angle | 169° |

| Piperazine Adduct Specifics | |

| Full adduct formula | [C₄H₁₂N₂]²⁺·[C₂H₆O₆P₂]²⁻ |

| N-H···O Distances | 2.635(3) Å and 2.735(3) Å |

| H···O Distances (N-H···O) | 1.72 Å and 1.82 Å |

| N-H···O Angles | 175° and 177° |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods.[1] A common and effective approach involves the hydrolysis of tetraethyl ethylenediphosphonate.

Materials:

-

Tetraethyl ethylenediphosphonate

-

Concentrated Hydrochloric Acid

-

Distilled water

Procedure:

-

A mixture of tetraethyl ethylenediphosphonate and concentrated hydrochloric acid is refluxed for several hours.

-

The progress of the hydrolysis reaction is monitored, typically by spectroscopic methods such as NMR.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent and volatile byproducts are removed under reduced pressure to yield the crude this compound.

-

The crude product is then purified by recrystallization from a suitable solvent, such as water or an alcohol-water mixture.

Crystallization for Single-Crystal X-ray Diffraction

Single crystals of the piperazine salt of this compound suitable for X-ray diffraction were obtained through slow evaporation.

Materials:

-

Purified this compound

-

Piperazine

-

A suitable solvent (e.g., water or a mixed solvent system)

Procedure:

-

Equimolar amounts of this compound and piperazine are dissolved in a minimal amount of the chosen solvent with gentle heating to ensure complete dissolution.

-

The resulting solution is filtered to remove any particulate matter.

-

The clear solution is then allowed to stand undisturbed at room temperature for slow evaporation of the solvent.

-

Over a period of several days to weeks, single crystals of the adduct are formed.

-

The crystals are carefully harvested from the mother liquor and prepared for mounting on the diffractometer.

Experimental Workflow

The following diagram illustrates the key stages involved in the synthesis, crystallization, and structural determination of the this compound adduct.

References

An In-Depth Technical Guide to the Molecular Geometry and Bonding of 1,2-Ethylenediphosphonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Ethylenediphosphonic acid (EDPA), also known as ethane-1,2-diphosphonic acid, is a member of the bisphosphonate class of compounds. These molecules are characterized by two phosphonate (-PO(OH)₂) groups attached to a central carbon backbone. Bisphosphonates are of significant interest in medicinal chemistry, particularly in the development of therapies for bone-related diseases due to their high affinity for hydroxyapatite, the primary mineral component of bone. The therapeutic efficacy and biological activity of bisphosphonates are intrinsically linked to their three-dimensional structure and bonding characteristics. This technical guide provides a comprehensive overview of the molecular geometry and bonding of this compound, drawing upon experimental crystallographic data and theoretical computational models.

Molecular Geometry and Bonding Parameters

The precise arrangement of atoms and the nature of the chemical bonds within this compound are fundamental to understanding its chemical reactivity and biological interactions. This section presents quantitative data on the bond lengths, bond angles, and dihedral angles of the molecule, primarily derived from X-ray crystallographic studies of its dianionic form.

Data Presentation: Crystallographic Data of the 1,2-Ethylenediphosphonate Dianion

The following table summarizes the key bond lengths and angles for the dianion of this compound, [C₂H₆O₆P₂]²⁻, as determined from the crystal structure of its salt with piperazine.

| Bond | Bond Length (Å) | Angle | Angle (°) |

| P1 - O1 | 1.515 (2) | O1 - P1 - O2 | 113.3 (1) |

| P1 - O2 | 1.518 (2) | O1 - P1 - O3 | 111.5 (1) |

| P1 - O3 | 1.512 (2) | O2 - P1 - O3 | 111.2 (1) |

| P1 - C1 | 1.810 (3) | O1 - P1 - C1 | 107.5 (1) |

| C1 - C1' | 1.524 (5) | O2 - P1 - C1 | 106.8 (1) |

| O3 - P1 - C1 | 106.5 (1) | ||

| P1 - C1 - C1' | 113.8 (2) |

Data extracted from the crystallographic study of the 1:1 adduct of piperazine and ethane-1,2-diphosphonic acid.

Experimental Protocols

The determination of the molecular geometry of this compound relies on sophisticated experimental techniques. This section outlines the methodologies for key experiments used to elucidate its structure.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Methodology:

-

Crystal Growth: Single crystals of a suitable salt of this compound, such as the piperazine salt, are grown from an aqueous solution by slow evaporation.

-

Data Collection: A selected single crystal is mounted on a goniometer and placed in a diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the diffraction patterns are recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods. The atomic positions and thermal parameters are then refined using least-squares methods to achieve the best fit between the calculated and observed diffraction intensities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atoms within a molecule. For this compound, ¹H and ³¹P NMR are particularly informative.

¹H NMR Spectroscopy Protocol:

-

Sample Preparation: A solution of this compound is prepared in a deuterated solvent, typically deuterium oxide (D₂O), to avoid interference from the solvent's protons.

-

Data Acquisition: The ¹H NMR spectrum is acquired on a high-field NMR spectrometer. The spectrum will show a characteristic signal for the ethylene protons, which will be split into a multiplet due to coupling with the two phosphorus nuclei.

-

Data Analysis: The chemical shift of the ethylene protons and the magnitude of the H-P coupling constants provide insights into the electronic environment and conformation of the ethylene bridge.

³¹P NMR Spectroscopy Protocol:

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent.

-

Data Acquisition: The ³¹P NMR spectrum is acquired, typically with proton decoupling to simplify the spectrum to a single resonance.

-

Data Analysis: The chemical shift of the phosphorus signal is indicative of the oxidation state and coordination environment of the phosphorus atoms.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Methodology:

-

Sample Preparation: A small amount of solid this compound is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid sample.

-

Data Acquisition: The FT-IR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Analysis: The positions and intensities of the absorption bands corresponding to P=O, P-O-H, O-H, and C-H vibrations are analyzed to confirm the presence of the phosphonic acid functional groups and the ethylene backbone.

Signaling Pathways and Logical Relationships

Bisphosphonates, including this compound, exert their therapeutic effects by interfering with specific biochemical pathways in bone cells, primarily osteoclasts. The following diagrams illustrate the key signaling pathways affected by bisphosphonates.

Conclusion

This technical guide has provided a detailed overview of the molecular geometry, bonding, and relevant experimental and biological pathways of this compound. The presented crystallographic data offers precise insights into the molecule's structure, which is essential for understanding its interactions with biological targets. The outlined experimental protocols serve as a practical reference for researchers involved in the characterization of this and similar compounds. The visualization of the signaling pathways highlights the mechanisms through which bisphosphonates exert their therapeutic effects, providing a valuable resource for drug development professionals. A comprehensive understanding of these fundamental chemical and biological properties is crucial for the rational design and development of new bisphosphonate-based therapeutics.

Theoretical and Computational Insights into 1,2-Ethylenediphosphonic Acid: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Ethylenediphosphonic acid (EDPA), with the chemical formula C₂H₈O₆P₂, is a member of the diphosphonic acid family, characterized by a C₂-alkyl linker chain connecting two phosphonic acid groups.[1] Its ability to chelate metal ions has led to its application in various fields, including as a scale and corrosion inhibitor in water treatment and as a component in the synthesis of metal-organic frameworks (MOFs).[2] In the biomedical field, like other bisphosphonates, it has been investigated for its potential in treating bone-related diseases due to its affinity for calcium.[2]

Computational Methodologies for Phosphonic Acids

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure and properties of molecules like this compound. The choice of functional and basis set is crucial for obtaining accurate results.

Experimental Protocols: Computational Details

A common and effective approach for geometry optimization and electronic property calculations of phosphonic acids involves the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This is typically paired with a Pople-style basis set, such as 6-31G* or a larger one like 6-311++G(d,p), which includes polarization and diffuse functions to accurately describe the electronic distribution, particularly for the acidic protons and lone pairs on the oxygen atoms.

For a typical DFT study on this compound, the protocol would be as follows:

-

Geometry Optimization: The initial molecular structure of this compound is built and subjected to geometry optimization using a chosen level of theory (e.g., B3LYP/6-31G*). This process finds the lowest energy conformation of the molecule.

-

Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The calculated frequencies can be compared with experimental infrared and Raman spectra.

-

Electronic Property Calculations: Single-point energy calculations are then performed on the optimized geometry, often with a larger basis set, to obtain more accurate electronic properties. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to investigate the charge distribution, hybridization, and donor-acceptor interactions within the molecule, providing insights into its bonding characteristics.

Caption: A generalized workflow for performing DFT calculations on a molecule like this compound.

Molecular Structure

While a complete set of optimized geometric parameters for isolated this compound from DFT calculations is not available in the literature, experimental data from X-ray crystallography of its coordination compounds provide valuable insights into its structure. In a copper-based MOF, Cu₂(H₂O)₁.₇(O₃P–C₂H₄–PO₃)·1.5H₂O, the 1,2-ethylenediphosphonate ligand coordinates to copper ions through its phosphonate oxygen atoms.[3] The Cu–O bond lengths in this structure are reported to be 1.932 Å and 2.024 Å.[3]

For comparison, theoretical studies on related phosphonic acids have shown good agreement between DFT-calculated and experimentally determined bond lengths and angles.

Table 1: Selected Experimental Bond Lengths in a Copper-1,2-Ethylenediphosphonate MOF [3]

| Bond | Length (Å) |

| Cu–O1 | 1.932 |

| Cu–O2 | 2.024 |

| Cu–OW1 | 2.453 |

Vibrational Analysis

Infrared (IR) spectroscopy is a key technique for characterizing the functional groups present in a molecule. The experimental IR spectrum of solid this compound has been reported.[4] While a full theoretical assignment of the vibrational modes is not available, the spectrum shows characteristic absorptions for P-O-H, P=O, and C-P bonds.

Theoretical vibrational frequency calculations are essential for the precise assignment of experimental spectra. For phosphinic acid dimers, which share structural similarities with EDPA, DFT calculations have been used to interpret the characteristic broad ν(OH) band in the IR spectrum, which is indicative of strong hydrogen bonding.[5]

Electronic Properties: HOMO-LUMO Analysis

The frontier molecular orbitals, HOMO and LUMO, are key indicators of a molecule's chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's chemical stability. A larger gap indicates higher stability and lower reactivity.

While specific HOMO-LUMO energy values for this compound are not reported, DFT calculations on related organophosphorus compounds have been used to determine these properties and correlate them with reactivity and biological activity.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the electron density distribution in a molecule. It localizes the molecular orbitals into orbitals that correspond to Lewis structures, such as core orbitals, lone pairs, and bonds. This analysis can reveal important information about:

-

Atomic Charges: The distribution of charge on each atom in the molecule.

-

Hybridization: The hybridization of atomic orbitals involved in bonding.

-

Donor-Acceptor Interactions: The interactions between filled (donor) and empty (acceptor) orbitals, which can indicate the strength of intramolecular interactions, such as hydrogen bonding.

For this compound, NBO analysis would be particularly useful for quantifying the polarity of the P-O and O-H bonds and understanding the nature of the intramolecular and intermolecular hydrogen bonding that governs its solid-state structure and solution behavior.

Signaling Pathways and Experimental Workflows

The primary mechanism of action for this compound in biological systems is through the chelation of metal ions.[2] This can impact various signaling pathways that are dependent on metal ions as cofactors. For instance, in bone metabolism, bisphosphonates are known to inhibit farnesyl pyrophosphate synthase (FPPS), an enzyme in the mevalonate pathway, which is crucial for the function of osteoclasts, the cells responsible for bone resorption.

Caption: A simplified diagram illustrating the proposed mechanism of action for bisphosphonates in inhibiting bone resorption.

Conclusion and Future Directions

Theoretical and computational studies are invaluable tools for understanding the structure, properties, and reactivity of molecules like this compound. While a complete theoretical dataset for the isolated molecule is currently lacking in the public domain, the methodologies for performing such studies are well-established. Future computational work should focus on a comprehensive DFT analysis of the isolated this compound molecule to provide the foundational data (optimized geometry, vibrational frequencies, electronic properties, and NBO analysis) needed for a deeper understanding of its chemical behavior. This data would be instrumental in designing new materials and therapeutic agents based on this versatile molecule. Such studies would also provide a valuable benchmark for validating and refining computational methods for the broader class of phosphonic acids.

References

- 1. A theory-driven synthesis of symmetric and unsymmetric 1,2-bis(diphenylphosphino)ethane analogues via radical difunctionalization of ethylene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. bib-pubdb1.desy.de [bib-pubdb1.desy.de]

- 4. Full text of "DTIC ADA470771: Infrared Spectroscopic Observations on the Fate of Organophosphorus Compounds Exposed to Atmospheric Moisture. Part 3" [archive.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and pKa of 1,2-Ethylenediphosphonic Acid

This technical guide provides a comprehensive overview of the physicochemical properties of 1,2-Ethylenediphosphonic acid, with a specific focus on its solubility and acid dissociation constants (pKa). This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who require detailed information on the behavior of this compound in aqueous and non-aqueous environments.

Physicochemical Properties

This compound, also known as ethane-1,2-diphosphonic acid, is a diprotic phosphonic acid. Its structure, featuring two phosphonic acid groups, dictates its chemical behavior, particularly its high polarity and ability to chelate metal ions.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 6145-31-9 | [1][2] |

| Molecular Formula | C₂H₈O₆P₂ | [1] |

| Molecular Weight | 190.03 g/mol | [1] |

| Appearance | White to almost white solid/crystal | [3][4] |

| Melting Point | 217-221 °C | [3] |

Solubility Profile

The solubility of this compound is a critical parameter for its application in various fields. It is known to be soluble in water, a characteristic attributed to the strong hydrogen bonding capacity of the phosphonic acid groups.[3][4][5] However, detailed quantitative solubility data in a range of solvents is not extensively available in the public domain. The following table summarizes the available qualitative and predicted information.

Table 2: Solubility of this compound

| Solvent | Temperature | Solubility | Reference |

| Water | Not Specified | Soluble | [3][4][5] |

Acid Dissociation Constants (pKa)

As a diprotic acid, this compound has two pKa values corresponding to the stepwise dissociation of its two phosphonic acid protons. The pKa values are fundamental to understanding its ionization state at different pH levels, which influences its solubility, biological activity, and interaction with other molecules. While experimentally determined pKa values are not readily found in the literature, a predicted value for the first dissociation constant is available.

Table 3: pKa Values of this compound in Water

| Parameter | Value (Predicted) | Temperature (°C) |

| pKa₁ | 1.78 ± 0.10 | Not Specified |

Experimental Protocols

The following sections detail the methodologies for the experimental determination of the solubility and pKa values of this compound. These protocols are based on established methods for similar phosphonic acids.

Determination of Aqueous Solubility by the Isothermal Saturation (Shake-Flask) Method

This method is considered the gold standard for determining the equilibrium solubility of a compound.

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined analytically.

Apparatus:

-

Thermostatically controlled orbital shaker or water bath

-

Glass flasks with stoppers

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer

Procedure:

-

Preparation: Add an excess amount of this compound to a series of glass flasks containing a known volume of deionized water. The excess solid should be clearly visible.

-

Equilibration: Place the sealed flasks in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the flasks at a constant speed to ensure thorough mixing.

-

Sampling: At predetermined time intervals (e.g., 24, 48, and 72 hours), cease agitation and allow the solid to settle. Withdraw an aliquot of the supernatant.

-

Sample Preparation: Immediately filter the aliquot using a syringe filter to remove any undissolved solid. Dilute the filtrate with a known volume of the solvent to prevent precipitation.

-

Analysis: Determine the concentration of this compound in the diluted filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Equilibrium Confirmation: Equilibrium is considered to be reached when the concentration of the solute in solution remains constant over successive time points.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa values of ionizable compounds.

Principle: A solution of the acid is titrated with a standard solution of a strong base. The pH of the solution is monitored as a function of the volume of titrant added. The pKa values are determined from the resulting titration curve.

Apparatus:

-

pH meter with a calibrated electrode

-

Automatic titrator or a burette

-

Stir plate and stir bar

-

Beaker

Procedure:

-

Solution Preparation: Prepare a standard solution of this compound (e.g., 0.01 M) in deionized water. Prepare a standardized solution of a strong base, such as 0.1 M NaOH.

-

Titration: Place a known volume of the this compound solution in a beaker with a stir bar. Immerse the calibrated pH electrode in the solution. Begin stirring and record the initial pH.

-

Data Collection: Add the NaOH solution in small, precise increments. After each addition, allow the pH to stabilize before recording the pH and the total volume of titrant added.

-

Data Analysis: Plot the measured pH versus the volume of NaOH added to generate a titration curve. The pKa values correspond to the pH at the half-equivalence points. The first half-equivalence point gives pKa₁, and the point halfway between the first and second equivalence points gives pKa₂. The equivalence points can be identified as the points of inflection in the titration curve, which are more accurately determined from the maxima of the first derivative of the curve.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the determination of solubility and pKa values of this compound.

Caption: Experimental workflow for determining the solubility and pKa of this compound.

References

Spectroscopic Characterization of 1,2-Ethylenediphosphonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize 1,2-Ethylenediphosphonic acid (EDPA), also known by its IUPAC name, 2-phosphonoethylphosphonic acid. EDPA is a diphosphonic acid with the chemical formula C₂H₈O₆P₂.[1] Its structure, featuring two phosphonic acid groups linked by an ethylene bridge, makes it a subject of interest for applications in materials science, as a metal chelating agent, and in drug development. Accurate structural confirmation and characterization are critical, and this is primarily achieved through a combination of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Raman spectroscopy.

This document details the experimental protocols and expected spectral data for each of these techniques, offering a comprehensive reference for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of EDPA in solution. Analysis typically involves ¹H, ¹³C, and ³¹P NMR to probe the different nuclei within the molecule.

Experimental Protocol (NMR)

A general protocol for acquiring NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterium oxide (D₂O). D₂O is the preferred solvent due to the compound's high polarity and to avoid a large, interfering solvent signal from water protons.

-

Internal Standard: For ¹H and ¹³C NMR, an internal reference standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) can be added to set the chemical shift reference to 0.00 ppm. For ³¹P NMR, an external standard of 85% phosphoric acid (H₃PO₄) in a sealed capillary is typically used, with its resonance defined as 0.0 ppm.[2]

-

Instrumentation: Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. The acidic P-OH protons will typically exchange with D₂O and will not be observed.

-

¹³C NMR Acquisition: Acquire spectra using proton decoupling to simplify the spectrum to single lines for each unique carbon environment. Longer acquisition times or a higher sample concentration may be necessary due to the lower natural abundance of the ¹³C isotope.

-

³¹P NMR Acquisition: Acquire spectra with proton decoupling. ³¹P NMR is a highly sensitive technique, and spectra can usually be obtained rapidly.

¹H NMR Spectral Data

The ¹H NMR spectrum of EDPA is expected to be simple due to the molecule's symmetry. The two methylene (-CH₂-) groups are chemically equivalent.

| Expected Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J) | Assignment |

| -CH₂-CH₂- | ~2.0 - 2.5 | Multiplet | Ethylene bridge protons |

Note: Specific, experimentally verified chemical shift values for this compound are not widely published. The expected chemical shift is an estimate based on similar structures. The multiplicity will be complex due to coupling with both protons on the adjacent carbon and the two phosphorus nuclei.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is also expected to show a single resonance for the two equivalent carbons of the ethylene bridge.

| Expected Signal | Chemical Shift (δ, ppm) | Multiplicity (³¹P Coupled) | Assignment |

| -C H₂-C H₂- | ~25 - 35 | Triplet (or dd) | Ethylene bridge carbons |

Note: The carbon signal is expected to be split into a triplet or a doublet of doublets due to one-bond (¹J_CP) and two-bond (²J_CP) coupling to the phosphorus nuclei. Data for the similar methylenediphosphonic acid shows a triplet, suggesting coupling to both phosphorus atoms.

³¹P NMR Spectral Data

The proton-decoupled ³¹P NMR spectrum provides direct information about the phosphorus environments. Due to the symmetry of the molecule, a single signal is expected.

| Expected Signal | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| R-P O₃H₂ | ~15 - 25 | Singlet | Phosphonic acid groups |

Note: The chemical shift of phosphonic acids is known to be pH-dependent.[3] The value provided is a typical range. SpectraBase indicates the existence of a ³¹P NMR spectrum for this compound, though the exact chemical shift is not publicly listed.[4]

Vibrational Spectroscopy (FTIR & Raman)

FTIR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups within the molecule, serving as a molecular fingerprint.

Experimental Protocol (FTIR)

FTIR analysis of solid EDPA is commonly performed using the KBr pellet method.[1]

-

Sample Preparation: Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.[5]

-

Pellet Formation: Transfer the finely ground powder to a pellet press and apply pressure (typically 8-10 metric tons) under vacuum to form a transparent or semi-transparent pellet.[5]

-

Instrumentation: Place the pellet in the sample holder of an FTIR spectrometer (e.g., a Bruker Tensor 27 FT-IR).[1]

-

Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹, by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A background spectrum of a pure KBr pellet should be recorded and subtracted.

FTIR Spectral Data

The FTIR spectrum of EDPA is characterized by strong absorptions corresponding to the phosphonic acid groups and the alkyl chain.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3000 - 2500 | Broad, Strong | O-H stretching of hydrogen-bonded P-OH groups |

| ~2950 - 2850 | Medium | C-H stretching of the ethylene bridge |

| ~1460 - 1420 | Medium | C-H bending (scissoring) of -CH₂- groups |

| ~1250 - 1150 | Strong | P=O stretching (phosphoryl group) |

| ~1100 - 900 | Very Strong, Complex | P-O and P-OH stretching modes |

| ~600 - 500 | Medium-Strong | O-P-O bending modes |

Note: The assignments are based on characteristic vibrational frequencies for phosphonic acids.[6][7] The 900-1200 cm⁻¹ region is particularly complex but highly characteristic of the -PO₃ moiety.[6][7]

Experimental Protocol (Raman)

Raman spectroscopy is well-suited for analyzing solid samples with minimal preparation.

-

Sample Preparation: Place a small amount of the solid this compound powder directly onto a microscope slide or into a sample holder.

-

Instrumentation: Use a Raman spectrometer, such as a Bruker MultiRAM Stand Alone FT-Raman Spectrometer, equipped with a laser excitation source (e.g., 785 nm or 1064 nm).[1][8]

-

Acquisition: Focus the laser on the sample and acquire the spectrum. The laser power and acquisition time should be optimized to obtain a good quality spectrum without causing sample degradation.

Raman Spectral Data

The Raman spectrum provides complementary information to the FTIR spectrum. While O-H stretches are typically weak in Raman, the P=O and C-C backbone vibrations are often strong.

| Raman Shift (cm⁻¹) | Intensity | Vibrational Assignment |

| ~2950 - 2850 | Strong | Symmetric and asymmetric C-H stretching |

| ~1460 - 1420 | Medium | C-H bending (scissoring) of -CH₂- groups[9] |

| ~1250 - 1150 | Medium-Strong | P=O stretching (phosphoryl group)[9] |

| ~1100 - 1000 | Medium | C-C stretching of the ethylene backbone |

| ~800 - 700 | Strong | P-C symmetric stretching |

| Below 600 | Multiple Bands | Skeletal deformations (C-C-P, O-P-O) |

Note: Assignments are based on analogous phosphonic acid structures.[8][9] Raman spectroscopy is particularly useful for observing the carbon skeleton and P-C bond vibrations.

Workflow for Spectroscopic Characterization

The logical flow from sample receipt to final structural confirmation can be visualized as a clear, sequential process. This workflow ensures that comprehensive data is collected and analyzed systematically to provide a complete characterization of the molecule.

Caption: Workflow of Spectroscopic Characterization.

Conclusion

The multi-technique spectroscopic approach involving NMR, FTIR, and Raman provides a thorough and definitive characterization of this compound. ³¹P and ¹³C NMR confirm the presence and connectivity of the phosphonate groups and the carbon backbone, while ¹H NMR characterizes the ethylene bridge. FTIR and Raman spectroscopy provide complementary vibrational data that serve as a unique fingerprint for the compound, confirming the presence of key functional groups such as P=O, P-OH, and C-H bonds. Together, these methods enable unambiguous structural verification and purity assessment, which are essential for research, quality control, and drug development applications.

References

- 1. This compound | C2H8O6P2 | CID 80247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. m.youtube.com [m.youtube.com]

- 6. An ATR-FTIR study of different phosphonic acids in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Investigation of Phosphonic Acids Based on Raman and Surface-Enhanced Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Thermal Decomposition of 1,2-Ethylenediphosphonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of 1,2-ethylenediphosphonic acid (EDPA). Due to the limited availability of direct experimental data on the thermal analysis of this compound in publicly accessible literature, this guide draws upon established knowledge of closely related and analogous phosphonic acids, namely 1-hydroxyethylidene-1,1-diphosphonic acid (HEDP) and amino tris(methylene phosphonic acid) (ATMP). The information presented herein is intended to provide a foundational understanding and a predictive framework for researchers investigating the thermal stability and degradation pathways of EDPA.

Introduction to this compound

This compound, also known as ethane-1,2-diphosphonic acid, is an organophosphorus compound with the chemical formula C₂H₈O₆P₂.[1] It consists of an ethylene bridge connecting two phosphonic acid groups. This structure imparts significant chelating properties, making it a subject of interest in various fields, including materials science and as a potential therapeutic agent.[2] Understanding its thermal stability is crucial for its application in environments where it may be subjected to elevated temperatures, such as in industrial processes or during the formulation and storage of pharmaceutical products.

Postulated Thermal Decomposition Pathway

Based on the thermal behavior of analogous phosphonic acids, the decomposition of this compound is anticipated to proceed through a multi-stage process. This process likely involves initial dehydration at lower temperatures, followed by the more substantial decomposition of the molecular backbone at higher temperatures.

Dehydration Stages

Drawing parallels with HEDP, which exhibits dehydration through the loss of crystal hydrate water at approximately 80°C and intramolecular water at around 180°C, this compound is expected to undergo similar initial weight loss corresponding to the removal of water molecules.[3] The phosphonic acid groups are hydrophilic and can readily associate with water molecules.

Core Structure Decomposition

Following dehydration, the core structure of the molecule is expected to decompose at higher temperatures. For HEDP, the destruction of the C-P bond and the release of water and acetic acid are observed at 210°C.[3] In the case of ATMP, the onset of thermal decomposition is noted to be near 500°C. Given these precedents, the decomposition of this compound will likely involve the cleavage of the C-P bonds and the ethylene backbone. The ultimate decomposition products are expected to be phosphorus oxides and volatile organic fragments.

Anticipated Quantitative Thermal Analysis Data

While specific experimental data for this compound is not available, the following table summarizes the expected thermal decomposition stages and associated weight losses based on the analysis of related compounds.

| Temperature Range (°C) | Proposed Decomposition Stage | Expected Mass Loss (%) | Evolved Products (Hypothesized) |

| 80 - 120 | Loss of adsorbed and crystal hydrate water | Variable | Water (H₂O) |

| 150 - 220 | Intramolecular dehydration (condensation of phosphonic acid groups) | ~9.5% (1 mole H₂O per mole of EDPA) | Water (H₂O) |

| > 220 | Cleavage of C-P bonds and decomposition of the ethylene backbone | Significant | Phosphorous oxides (e.g., P₂O₅), water (H₂O), and volatile organic fragments (e.g., ethylene, ethane) |

Experimental Protocols for Thermal Analysis

To empirically determine the thermal decomposition profile of this compound, the following experimental methodologies are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature-dependent mass loss of this compound.

Methodology:

-

A sample of this compound (5-10 mg) is placed in an alumina or platinum crucible.

-

The crucible is loaded into a thermogravimetric analyzer.

-

The sample is heated from ambient temperature to approximately 600°C at a constant heating rate (e.g., 10°C/min).

-

The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, to prevent oxidative decomposition.

-

The mass of the sample is recorded continuously as a function of temperature.

Differential Scanning Calorimetry (DSC)

Objective: To identify the temperatures of thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these transitions.

Methodology:

-

A small sample of this compound (2-5 mg) is hermetically sealed in an aluminum pan.

-

An empty sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC instrument.

-

The samples are heated at a controlled rate (e.g., 10°C/min) over a temperature range relevant to the expected decomposition, as indicated by TGA.

-

The differential heat flow between the sample and the reference is measured as a function of temperature.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile products generated during the thermal decomposition of this compound.

Methodology:

-

A microgram-scale sample of this compound is introduced into a pyrolysis unit.

-

The sample is rapidly heated to a specific decomposition temperature (determined from TGA data) in an inert atmosphere.

-

The resulting volatile fragments are swept into a gas chromatograph (GC) for separation.

-

The separated components are then introduced into a mass spectrometer (MS) for identification based on their mass-to-charge ratio and fragmentation patterns.

Visualizing Experimental and Logical Workflows

To facilitate a clear understanding of the experimental procedures and the proposed decomposition pathway, the following diagrams are provided.

References

Coordination chemistry of 1,2-Ethylenediphosphonic acid with metal ions

An In-depth Technical Guide to the Coordination Chemistry of 1,2-Ethylenediphosphonic Acid with Metal Ions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (EDPA), a member of the diphosphonic acid family, exhibits significant potential as a chelating agent for a wide range of metal ions. Its molecular structure, featuring a two-carbon bridge connecting two phosphonic acid groups, allows for the formation of stable and varied coordination complexes. This guide provides a comprehensive overview of the coordination chemistry of EDPA, detailing its interactions with various metal ions. It includes a summary of quantitative binding data, detailed experimental protocols for characterization, and visual representations of key processes to support researchers in the fields of materials science, environmental science, and medicine, particularly in drug development where metal chelation is a critical mechanism of action.

Introduction to this compound (EDPA)

This compound (C₂H₈O₆P₂), also known as ethane-1,2-diphosphonic acid, is a versatile organic compound characterized by two phosphonic acid [-P(O)(OH)₂] groups linked by an ethylene bridge.[1] This structure confers strong metal-chelating properties, as the oxygen atoms within the phosphonic groups can act as Lewis bases, donating electron pairs to coordinate with metal ions.[2] The resulting metal complexes have applications in diverse areas, including water treatment as scale and corrosion inhibitors, agriculture as micronutrient chelators, and materials science for the synthesis of polymers and metal-organic frameworks.[2]

In the biomedical field, the ability of EDPA and other phosphonates to chelate essential metal ions like calcium (Ca²⁺) and magnesium (Mg²⁺) is of particular interest.[2] This property is being explored for therapeutic applications in bone-related diseases, such as osteoporosis, and for its potential as an antimicrobial agent.[2] Understanding the coordination chemistry—the stability, structure, and thermodynamics of these metal-ligand interactions—is fundamental to designing effective and safe therapeutic agents.

Principles of EDPA-Metal Ion Coordination

The interaction between EDPA and a metal ion (Mⁿ⁺) in an aqueous solution is a classic example of complex formation, governed by equilibrium principles. The formation of these complexes is a stepwise process, where the fully deprotonated EDPA ligand (L⁴⁻) binds to the metal ion. The strength of this interaction is quantified by stability constants.

A stability constant (also known as a formation constant) is the equilibrium constant for the reaction of a metal ion with a ligand to form a coordination complex.[3] Higher stability constants indicate a stronger affinity between the metal ion and the ligand, resulting in a higher concentration of the complex at equilibrium.[3]

The coordination process can be visualized as a series of equilibrium steps, which is crucial for understanding the speciation of the complex in solution at different pH levels and concentrations.

Caption: Stepwise formation of EDPA-metal ion complexes.

Quantitative Data on EDPA-Metal Complex Formation

While comprehensive, critically evaluated data for this compound is less abundant than for other phosphonates like HEDP (1-hydroxyethane-1,1-diphosphonic acid), available studies indicate the formation of stable complexes with various divalent and trivalent metal ions. The stability of these complexes is highly dependent on factors such as pH, temperature, and ionic strength of the medium.

For comparison, the stability constants (log K) for the related ligand HEDP with several divalent metal ions are presented below. These values illustrate the strong chelating power characteristic of phosphonate ligands. It is widely accepted that the chelate stability constant (logK) of a phosphonate like HEDP can be used to evaluate its affinity for different metal ions.[4]

| Metal Ion | log K₁ (HEDP) |

| Cu²⁺ | 11.2 |

| Ni²⁺ | 10.7 |

| Zn²⁺ | 10.7 |

| Co²⁺ | 9.9 |

| Cd²⁺ | 9.2 |

| Ca²⁺ | 6.0 |

| Mg²⁺ | 5.7 |

| (Note: Data for HEDP, a structurally related phosphonate, from various sources. Conditions may vary. This table is illustrative of the general affinity of phosphonates.)[4] |

Experimental Protocols for Characterization

The study of EDPA-metal ion coordination involves a suite of analytical techniques to determine the stoichiometry, stability, structure, and thermodynamics of the resulting complexes.

Caption: General experimental workflow for EDPA-metal complex characterization.

Potentiometric Titration

This is the primary method for determining the stability constants of metal complexes in solution.[5][6]

-

Objective : To determine the protonation constants of EDPA and the stability constants of its metal complexes.

-

Principle : The formation of a metal complex is a competitive equilibrium with the protonation of the ligand.[3] By monitoring the pH (or potential) of a solution containing the ligand and metal ion as a strong base is added, the concentration of free hydrogen ions can be measured. This data allows for the calculation of the equilibrium constants for complex formation.[5]

-

Methodology :

-

Solution Preparation : Prepare solutions of EDPA, the metal salt (e.g., metal chloride or nitrate), a strong acid (e.g., HCl), and a carbonate-free strong base (e.g., NaOH or KOH) of known concentrations in a constant ionic strength background electrolyte (e.g., 0.1 M KCl or KNO₃).

-

Calibration : Calibrate the glass electrode and pH meter system using standard buffer solutions or by performing a strong acid-strong base titration to determine the electrode parameters.[6]

-

Titration : Titrate a solution containing the EDPA ligand and the metal ion with the standardized strong base. The titration is performed in a thermostated vessel under an inert atmosphere (e.g., nitrogen or argon) to prevent interference from atmospheric CO₂.

-

Data Analysis : The collected data (volume of titrant vs. pH) is analyzed using specialized computer programs (e.g., HYPERQUAD, PSEQUAD) that employ non-linear least-squares fitting to a chemical model, yielding the stability constants (log β) for the various MₓLᵧH₂ species formed in solution.

-

Spectroscopic Methods

Spectroscopic techniques provide information about the electronic environment and coordination geometry of the metal ion upon complexation.

-

UV-Visible (UV-Vis) Spectroscopy : Useful for studying complexes of transition metals that exhibit d-d electronic transitions or ligand-to-metal charge transfer (LMCT) bands.[7] Changes in the absorption spectrum upon addition of the ligand can be used to determine complex stoichiometry and stability constants.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ³¹P NMR is particularly powerful for studying phosphonate ligands. The chemical shift of the phosphorus nucleus is sensitive to its chemical environment.[8] Changes in the ³¹P chemical shift upon metal ion binding can confirm coordination and provide insights into the structure of the complex in solution. ¹H NMR can also be used to monitor changes in the ethylene bridge protons.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR is used to identify the functional groups involved in coordination. The stretching frequencies of the P=O and P-O-H groups in EDPA will shift upon deprotonation and coordination to a metal ion, providing direct evidence of the involvement of the phosphonate groups in binding.[9]

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information on metal-EDPA complexes in the solid state.

-

Objective : To determine the precise three-dimensional structure of the complex, including bond lengths, bond angles, coordination number, and geometry.

-

Methodology :

-

Crystal Growth : Grow single crystals of the metal-EDPA complex of sufficient size and quality. This is often achieved by slow evaporation of the solvent from a saturated solution of the complex.

-

Data Collection : Mount a suitable crystal on a diffractometer and irradiate it with monochromatic X-rays. The diffraction pattern is collected as the crystal is rotated.

-

Structure Solution and Refinement : The diffraction data is used to calculate an electron density map, from which the positions of the atoms are determined. The structural model is then refined to best fit the experimental data. The final output is a detailed crystallographic information file (CIF) containing the atomic coordinates and other structural parameters.[10]

-

Applications in Drug Development and Research

The strong chelating ability of EDPA makes it a candidate for various therapeutic and diagnostic applications.

-

Bone Targeting : Diphosphonates have a high affinity for calcium phosphate (hydroxyapatite), the mineral component of bone. This property can be exploited to deliver therapeutic agents (e.g., anti-inflammatory drugs, radioisotopes) specifically to bone tissue.

-

Deciphering Biological Roles : In biochemical research, EDPA can be used as a tool to chelate and control the concentration of essential metal ions like Ca²⁺ and Mg²⁺, helping to elucidate their roles in enzyme function and signal transduction pathways.[2]

-

Environmental Remediation : The ability of EDPA to bind heavy and toxic metal ions is being investigated for use in soil and water remediation, where it can sequester contaminants and reduce their bioavailability.[2]

Conclusion

This compound is a potent chelating agent with a rich and varied coordination chemistry. Its ability to form stable complexes with a wide array of metal ions underpins its utility in industrial, environmental, and biomedical applications. A thorough understanding of the thermodynamics and structural aspects of these interactions, gained through techniques like potentiometric titration, spectroscopy, and X-ray crystallography, is essential for the rational design of new materials and therapeutic agents based on this versatile ligand. Further research to populate a comprehensive, critically evaluated database of stability constants for EDPA with various metal ions will be invaluable to advancing these fields.

References

- 1. This compound | C2H8O6P2 | CID 80247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 6145-31-9 [smolecule.com]

- 3. Stability constants of complexes - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Potentiometric titration of metal ions in ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Structural, Spectroscopic, and Computational Insights from Canavanine-Bound and Two Catalytically Compromised Variants of the Ethylene-Forming Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 8. publications.iupac.org [publications.iupac.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Chelation Behavior of 1,2-Ethylenediphosphonic Acid with Divalent Cations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Ethylenediphosphonic acid (EDPA) is a potent chelating agent with significant applications across various scientific and industrial domains, including water treatment, agriculture, and pharmaceuticals. Its molecular structure, featuring two phosphonic acid groups connected by an ethylene bridge, allows for the formation of stable complexes with a variety of metal ions. This technical guide provides a comprehensive overview of the chelation behavior of EDPA with divalent cations, focusing on the quantitative aspects of complex formation, the experimental methodologies used for their characterization, and the underlying thermodynamic principles. While specific experimental data for EDPA remains somewhat elusive in publicly accessible literature, this guide draws upon established knowledge of analogous phosphonate chelators and general principles of coordination chemistry to provide a robust framework for researchers in this field.

Introduction

This compound (EDPA), also known as ethane-1,2-diphosphonic acid, is a member of the diphosphonic acid family with the chemical formula C₂H₈O₆P₂.[1] The presence of two phosphonate groups provides multiple coordination sites, enabling EDPA to act as an effective chelating agent for various metal ions.[1] The stability of these metal complexes is a critical factor in many of its applications, from preventing scale formation in industrial water systems to its potential use in therapeutic contexts for the targeted delivery of metal ions or the mitigation of metal toxicity.[1]

This guide will delve into the specifics of EDPA's interaction with divalent cations, which are of particular interest in biological and environmental systems. Understanding the stability and thermodynamics of these complexes is crucial for predicting their behavior in complex matrices and for the rational design of new applications.

Chelation Chemistry of this compound

The chelation of divalent cations by EDPA involves the formation of one or more chelate rings, which significantly enhances the stability of the resulting complex compared to coordination with monodentate ligands. This phenomenon is known as the chelate effect. The phosphonate groups of EDPA can be deprotonated to varying degrees depending on the pH of the solution, influencing the overall charge of the ligand and its affinity for metal ions.

The primary coordination sites for metal binding are the oxygen atoms of the phosphonate groups. The ethylene bridge provides a flexible backbone that allows the phosphonate groups to orient themselves to form stable five- or six-membered chelate rings with the metal ion.